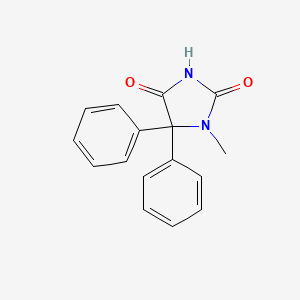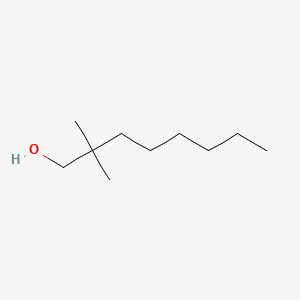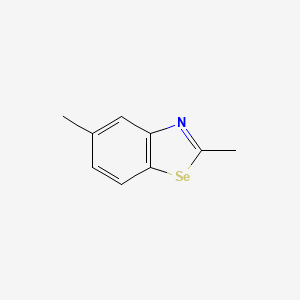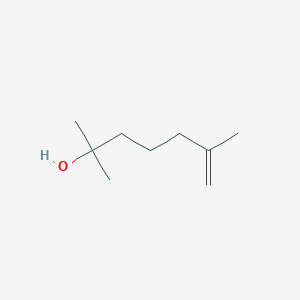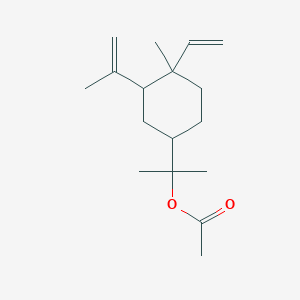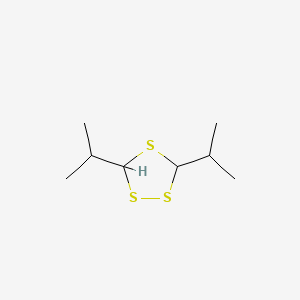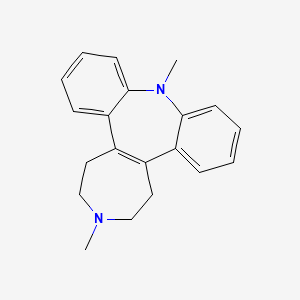
Erizepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erizepin: ist eine Verbindung, die für ihre neuroleptische Aktivität bekannt ist. Sie wird unter die Kategorie der Medikamente eingeordnet, die zur Behandlung von neurologischen Erkrankungen eingesetzt werden. Es ist bekannt, dass die Verbindung an Dopaminrezeptoren bindet, was sie bei der Behandlung bestimmter neurologischer Erkrankungen wirksam macht .
Vorbereitungsmethoden
Die Synthese von Erizepin umfasst mehrere Schritte. Das Herstellungsverfahren umfasst die folgenden Schritte:
Zerkleinern der Wirkstoffe: Die Wirkstoffe werden zu einem feinen Pulver zerkleinert.
Mischen der Granuliermaterialien: Die Granuliermaterialien werden gründlich gemischt.
Granulieren: Die Mischung wird granuliert, um gleichmäßige Partikel zu bilden.
Trocknen: Die Granulatmischung wird getrocknet, um Feuchtigkeit zu entfernen.
Zugabe von Hilfsstoffen: Den getrockneten Granulaten werden Hilfsstoffe hinzugefügt.
Tablettieren: Die fertige Mischung wird zu Tabletten gepresst.
Chemische Reaktionsanalyse
Erizepin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien umfassen Halogene und Nukleophile.
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Erizepin hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Modellverbindung bei der Untersuchung der Bindung von Neuroleptika an Dopaminrezeptoren verwendet.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen neurologischer Erkrankungen zu verstehen.
Medizin: Wird bei der Entwicklung von Behandlungen für neurologische Erkrankungen wie Schizophrenie und bipolare Störung eingesetzt.
Industrie: Wird bei der Herstellung von Neuroleptika verwendet .
Wirkmechanismus
Erizepin entfaltet seine Wirkung, indem es an Dopaminrezeptoren im Gehirn bindet. Diese Bindung hemmt die Wirkung von Dopamin, einem Neurotransmitter, der an der Stimmungsregulation und anderen neurologischen Funktionen beteiligt ist. Die Hemmung der Dopaminaktivität trägt dazu bei, die Symptome neurologischer Erkrankungen zu kontrollieren .
Analyse Chemischer Reaktionen
Erizepine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Erizepine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying the binding of neuroleptic drugs to dopamine receptors.
Biology: Used in research to understand the mechanisms of neurological disorders.
Medicine: Used in the development of treatments for neurological conditions such as schizophrenia and bipolar disorder.
Industry: Used in the production of neuroleptic drugs .
Wirkmechanismus
Erizepine exerts its effects by binding to dopamine receptors in the brain. This binding inhibits the action of dopamine, a neurotransmitter involved in mood regulation and other neurological functions. The inhibition of dopamine activity helps to manage symptoms of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Erizepin ähnelt anderen Neuroleptika wie:
Reserpin: Wird zur Behandlung von Bluthochdruck und bestimmten psychischen Erkrankungen eingesetzt.
Pirenzepin: Wird zur Behandlung von Magengeschwüren eingesetzt, indem die Magensäuresekretion reduziert wird.
Erizepin zeichnet sich durch seine spezifische Bindungsaffinität zu Dopaminrezeptoren aus, was es besonders effektiv bei der Behandlung bestimmter neurologischer Erkrankungen macht .
Eigenschaften
CAS-Nummer |
96645-87-3 |
|---|---|
Molekularformel |
C20H22N2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
8,18-dimethyl-8,18-diazatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2,4,6,9,11,13-heptaene |
InChI |
InChI=1S/C20H22N2/c1-21-13-11-15-16(12-14-21)18-8-4-6-10-20(18)22(2)19-9-5-3-7-17(15)19/h3-10H,11-14H2,1-2H3 |
InChI-Schlüssel |
SGMXCAKSGHLWBE-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C |
Kanonische SMILES |
CN1CCC2=C(CC1)C3=CC=CC=C3N(C4=CC=CC=C24)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


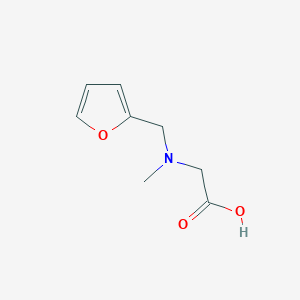
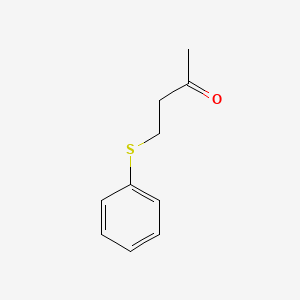
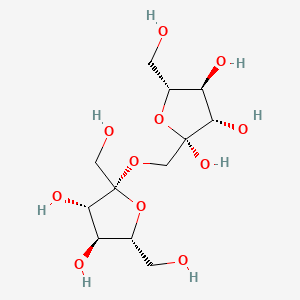

![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)

